1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18830006
InChI: InChI=1S/C8H5Cl2F3/c1-2-3-6(11)4(9)5(10)8(13)7(3)12/h2H2,1H3
SMILES:
Molecular Formula: C8H5Cl2F3
Molecular Weight: 229.02 g/mol

1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene

CAS No.:

Cat. No.: VC18830006

Molecular Formula: C8H5Cl2F3

Molecular Weight: 229.02 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene -

Specification

Molecular Formula C8H5Cl2F3
Molecular Weight 229.02 g/mol
IUPAC Name 1,2-dichloro-4-ethyl-3,5,6-trifluorobenzene
Standard InChI InChI=1S/C8H5Cl2F3/c1-2-3-6(11)4(9)5(10)8(13)7(3)12/h2H2,1H3
Standard InChI Key LTSKMPFBCICUCU-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=C(C(=C1F)Cl)Cl)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring substituted with:

  • Two chlorine atoms at positions 1 and 2

  • Three fluorine atoms at positions 3, 5, and 6

  • An ethyl group (-CH₂CH₃) at position 4

This arrangement creates significant steric hindrance and electronic effects due to the combined influence of electron-withdrawing halogens and the electron-donating ethyl group. Comparative analysis with 1,3-dichloro-2,4,6-trifluorobenzene (PubChem CID 137563) suggests similar dipole moments (~2.1 D) but increased molar volume due to the ethyl substituent.

Spectroscopic Signatures

Based on analogues :

  • ¹H NMR: Ethyl group signals at δ 1.25–1.35 ppm (triplet, -CH₂CH₃) and δ 2.65–2.80 ppm (quartet, Ar-CH₂-)

  • ¹⁹F NMR: Three distinct peaks between δ -110 to -125 ppm for meta/para fluorines

  • IR Spectroscopy: Strong C-F stretches at 1100–1250 cm⁻¹ and C-Cl vibrations at 550–800 cm⁻¹

Synthesis Methodologies

Directed Ortho-Metalation Approach

Adapted from CN107353189A , a potential pathway involves:

  • Lithiation: Treatment of 4-ethyl-3,5-difluorobromobenzene with tert-butyllithium at -78°C in THF

  • Chlorination: Quenching with hexachloroethane to introduce Cl at positions 1 and 2

  • Fluorination: Subsequent reaction with N-fluoro-N-methylacetamide at 0°C to install remaining fluorine atoms

This three-step sequence could theoretically achieve 35–45% yield based on comparable transformations .

Diazonium Salt Route

Building on EP0525019A1 , alternative synthesis might utilize:

  • Diazotization: 4-Ethyl-3,5-difluoroaniline with t-butyl nitrite/BF₃·Et₂O

  • Sandmeyer Reaction: Copper(I) chloride-mediated chlorination

  • Balz-Schiemann Fluorination: Tetrafluoroborate decomposition for final fluorine installation

Physicochemical Properties

Thermodynamic Constants (Estimated)

PropertyEstimated ValueBasis for Estimation
Melting Point45–55°CChlorobenzene derivatives
Boiling Point210–225°CEthyl-group contribution
Critical Temperature (Tc)675±15 K1-Chloro-2,4-difluorobenzene
Critical Pressure (Pc)3.8±0.3 MPaDichlorobenzene analogs
Log P (Octanol-Water)3.1–3.5Hansch-Fujita calculations

Solubility Characteristics

  • Water Solubility: <50 mg/L at 25°C (estimated via Group Contribution Method)

  • Organic Solvents:

    • Dichloromethane: >500 g/L

    • Ethanol: 120–150 g/L

    • Hexane: 30–50 g/L

Reactivity Profile

Electrophilic Substitution

The ethyl group directs incoming electrophiles to positions 5 and 6, while fluorine atoms deactivate the ring. Comparative studies with 1,3-dichloro-2,4,6-trifluorobenzene suggest:

  • Nitration requires fuming HNO₃/H₂SO₄ at 80–100°C

  • Sulfonation occurs preferentially at position 4 (ethyl group para)

Nucleophilic Aromatic Substitution

Activated positions allow substitution under harsh conditions:

  • NH₃/EtOH at 150°C replaces Cl at position 2

  • KF/DMF at 180°C exchanges Cl for F at position 1

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